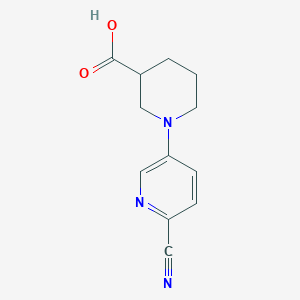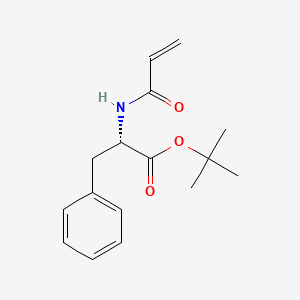
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine, also known as DMOG, is a chemical compound with a molecular formula of C9H18N4O. It is a hypoxia-mimetic agent that is widely used in scientific research to study the effects of low oxygen levels on cells and tissues. DMOG is a potent inhibitor of prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factor (HIF) transcription factors.
作用机制
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine inhibits prolyl hydroxylase enzymes, which catalyze the hydroxylation of proline residues in the HIF-α subunit. Hydroxylation of proline residues targets HIF-α for degradation by the von Hippel-Lindau (VHL) protein complex. Inhibition of prolyl hydroxylase enzymes by 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine stabilizes HIF-α, leading to the activation of HIF transcription factors and the upregulation of HIF target genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine are largely mediated by the activation of HIF transcription factors. HIFs regulate the expression of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival under low oxygen conditions. 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been shown to induce angiogenesis in vitro and in vivo, increase erythropoietin production, and enhance glucose uptake and metabolism in cells.
实验室实验的优点和局限性
One of the main advantages of using 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine in lab experiments is its ability to mimic hypoxia-like conditions without the need for specialized equipment or facilities. 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be easily added to cell culture media or injected into animals to induce hypoxia-like conditions. However, one of the limitations of using 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is its non-specificity, as it can also inhibit other prolyl hydroxylase enzymes that are not involved in the regulation of HIF transcription factors.
未来方向
There are several future directions for research on 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine. One area of interest is the development of more specific inhibitors of prolyl hydroxylase enzymes that target only the enzymes involved in the regulation of HIF transcription factors. Another area of interest is the development of new hypoxia-mimetic agents that can induce hypoxia-like conditions in cells and tissues more effectively than 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine and its potential applications in the treatment of various diseases.
合成方法
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be synthesized using a variety of methods, including the reaction of 2,4-diaminopyrimidine with 2,2-dimethyloxirane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. Other methods include the reaction of 2,4-diaminopyrimidine with ethylene oxide or propylene oxide in the presence of a base, or the reaction of 2,4-diaminopyrimidine with an alkyl halide in the presence of a base.
科学研究应用
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is widely used in scientific research to study the effects of hypoxia on cells and tissues. It is a potent inhibitor of prolyl hydroxylase enzymes, which play a crucial role in the regulation of HIF transcription factors. HIFs are transcription factors that regulate the expression of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival under low oxygen conditions. 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be used to induce hypoxia-like conditions in cells and tissues, allowing researchers to study the effects of low oxygen levels on various cellular processes.
属性
IUPAC Name |
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-13(2)9-10(6-8-18-13)15-11-5-7-14-12(16-11)17(3)4/h5,7,10H,6,8-9H2,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRGPCAJDMWMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC2=NC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)
![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)




![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)
